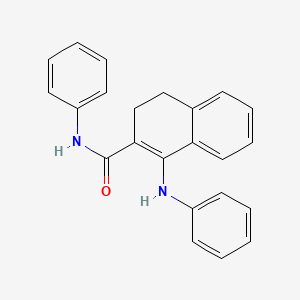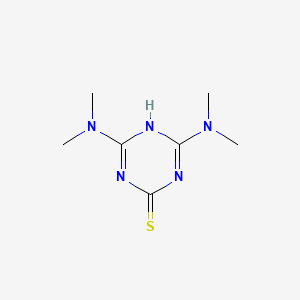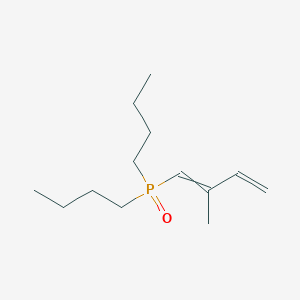
Ethane, 1,2-bis-(2-pyrazinyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethane, 1,2-bis-(2-pyrazinyl) is an organic compound with the molecular formula C₁₀H₁₀N₄ It consists of an ethane backbone with two pyrazinyl groups attached to the 1 and 2 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethane, 1,2-bis-(2-pyrazinyl) typically involves the reaction of pyrazine with ethylene dibromide under specific conditions. The reaction proceeds through a nucleophilic substitution mechanism where the bromine atoms are replaced by pyrazinyl groups. The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for Ethane, 1,2-bis-(2-pyrazinyl) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethane, 1,2-bis-(2-pyrazinyl) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the pyrazinyl groups to pyrazolidinyl groups.
Substitution: The compound can participate in substitution reactions where the pyrazinyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Ethane, 1,2-bis-(2-pyrazinyl) with hydrogen peroxide would yield pyrazine N-oxides, while reduction with lithium aluminum hydride would produce pyrazolidinyl derivatives.
Applications De Recherche Scientifique
Ethane, 1,2-bis-(2-pyrazinyl) has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the synthesis of advanced materials and as a building block for more complex organic compounds.
Mécanisme D'action
The mechanism by which Ethane, 1,2-bis-(2-pyrazinyl) exerts its effects depends on its specific application. In coordination chemistry, it acts as a bidentate ligand, forming stable complexes with metal ions. In biological systems, its mechanism of action may involve interaction with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethane, 1,2-bis-(4-pyridyl): Similar structure but with pyridyl groups instead of pyrazinyl groups.
Ethane, 1,2-bis-(2-pyridyl): Another similar compound with pyridyl groups.
1,2-Bis(diphenylphosphino)ethane: A related compound with diphenylphosphino groups.
Uniqueness
Ethane, 1,2-bis-(2-pyrazinyl) is unique due to the presence of pyrazinyl groups, which impart distinct electronic and steric properties
Propriétés
Numéro CAS |
64516-15-0 |
|---|---|
Formule moléculaire |
C10H10N4 |
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
2-(2-pyrazin-2-ylethyl)pyrazine |
InChI |
InChI=1S/C10H10N4/c1(9-7-11-3-5-13-9)2-10-8-12-4-6-14-10/h3-8H,1-2H2 |
Clé InChI |
DDDNWWSVGPACCT-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=N1)CCC2=NC=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methyl-1-{(2R,5R)-4-oxo-5-[(triphenylmethoxy)methyl]oxolan-2-yl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14486185.png)





![1-([1,1'-Biphenyl]-2-yl)-1H-pyrrole-2,5-dione](/img/structure/B14486221.png)


![2-{[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]sulfanyl}pyridine](/img/structure/B14486239.png)



